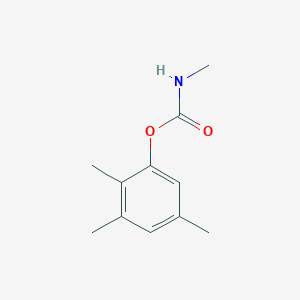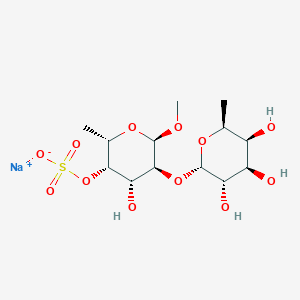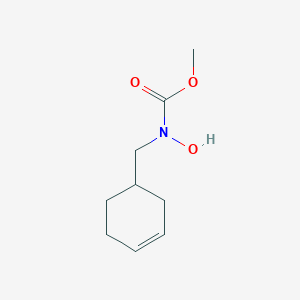
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate, also known as MCC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. MCC is a white crystalline solid that is soluble in most organic solvents and has a molecular formula of C11H17NO3. In
Aplicaciones Científicas De Investigación
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases, such as arthritis. Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has also been studied for its potential use as a prodrug for the delivery of hydroxamic acid-based histone deacetylase inhibitors, which have shown promise in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate is not fully understood. However, it is believed that Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate acts as a prodrug, which is converted into the active form, hydroxamic acid, in vivo. Hydroxamic acid is known to inhibit histone deacetylase enzymes, which play a role in regulating gene expression. By inhibiting these enzymes, Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has the potential to modulate gene expression and affect cellular processes.
Efectos Bioquímicos Y Fisiológicos
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases, such as arthritis. It has also been studied for its potential use as a prodrug for the delivery of hydroxamic acid-based histone deacetylase inhibitors, which have shown promise in the treatment of cancer. Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate in lab experiments is its high purity, which allows for accurate and reproducible results. Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate is also soluble in most organic solvents, which makes it easy to work with in the lab. However, one limitation of using Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate in lab experiments is its relatively high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for the study of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate. One potential direction is the development of new prodrugs based on Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate for the delivery of hydroxamic acid-based histone deacetylase inhibitors. Another potential direction is the study of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate as a potential treatment for other inflammatory diseases, such as multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate and its potential applications in the field of medicinal chemistry.
Conclusion
In conclusion, Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. Its synthesis method has been optimized to produce high yields of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate with high purity. Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has been studied for its potential applications in the treatment of inflammatory diseases and as a prodrug for the delivery of hydroxamic acid-based histone deacetylase inhibitors. While Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has several advantages for use in lab experiments, its relatively high cost may limit its use in certain research settings. There are several future directions for the study of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate, including the development of new prodrugs and the study of its potential applications in the treatment of other inflammatory diseases.
Métodos De Síntesis
The synthesis method of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate involves the reaction between cyclohex-3-en-1-ylmethanol and methyl chloroformate in the presence of a base, such as triethylamine. The resulting product is then hydrolyzed using sodium hydroxide to obtain Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate. This method has been optimized to produce high yields of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate with high purity.
Propiedades
Número CAS |
136738-33-5 |
|---|---|
Nombre del producto |
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate |
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
methyl N-(cyclohex-3-en-1-ylmethyl)-N-hydroxycarbamate |
InChI |
InChI=1S/C9H15NO3/c1-13-9(11)10(12)7-8-5-3-2-4-6-8/h2-3,8,12H,4-7H2,1H3 |
Clave InChI |
ZHVWBOXIGFWSJG-UHFFFAOYSA-N |
SMILES |
COC(=O)N(CC1CCC=CC1)O |
SMILES canónico |
COC(=O)N(CC1CCC=CC1)O |
Sinónimos |
Carbamic acid, (3-cyclohexen-1-ylmethyl)hydroxy-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



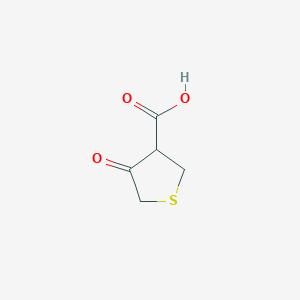
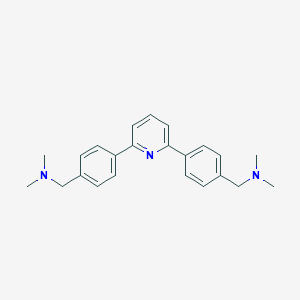
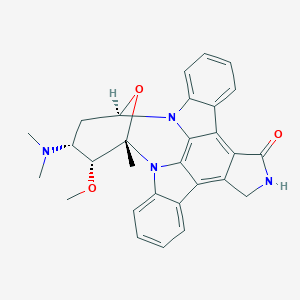
![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)
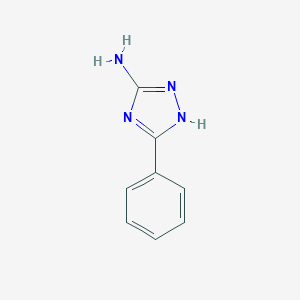
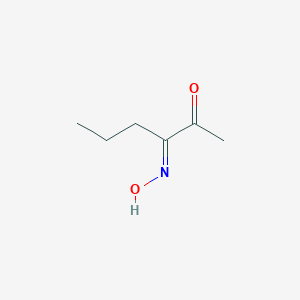
![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)
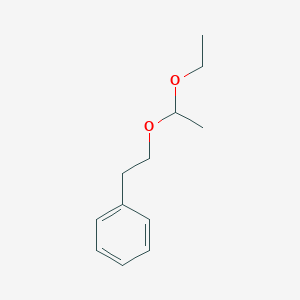
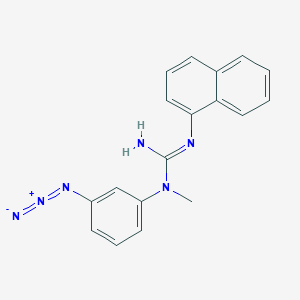
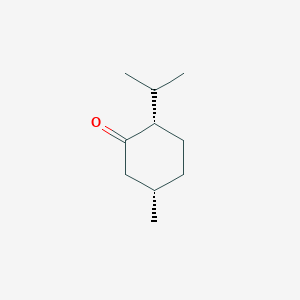
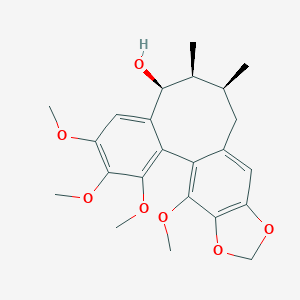
![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)
